molecular formula C13H20N2 B6164812 methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine CAS No. 1553970-54-9

methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine

カタログ番号 B6164812
CAS番号: 1553970-54-9
分子量: 204.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine, commonly referred to as Methylphenidate, is a psychostimulant drug that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is also used off-label for conditions such as depression, obesity, and cognitive enhancement. Methylphenidate is a potent dopamine and norepinephrine reuptake inhibitor, which means it increases the amount of these neurotransmitters available in the brain. It is available in both immediate-release and extended-release formulations, and is available in both oral and transdermal forms.

科学的研究の応用

Methylphenidate has been studied extensively in both animal and human research. It has been found to have a variety of effects, including improved cognition, enhanced focus, and increased alertness. It has also been studied as a potential treatment for methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine, narcolepsy, depression, obesity, and cognitive enhancement. In addition, it has been studied as an adjunctive therapy for Alzheimer's disease and Parkinson's disease.

作用機序

Methylphenidate acts by blocking the reuptake of dopamine and norepinephrine, which increases the amount of these neurotransmitters available in the brain. This increased availability of dopamine and norepinephrine is thought to be responsible for the therapeutic effects of methylphenidate. In addition, methylphenidate has been found to act on other neurotransmitters, such as glutamate and serotonin, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Methylphenidate has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of dopamine and norepinephrine in the brain, which is thought to be responsible for its therapeutic effects. In addition, it has been found to increase levels of glutamate, which may be responsible for its cognitive enhancing effects. It has also been found to increase levels of serotonin, which may be responsible for its antidepressant effects.

実験室実験の利点と制限

Methylphenidate has several advantages and limitations for laboratory experiments. The primary advantage of using methylphenidate in laboratory experiments is that it is a well-studied compound with a wide range of effects. It is also relatively easy to obtain and use in experiments. The primary limitation of using methylphenidate in laboratory experiments is that it can have a range of side effects, including insomnia, restlessness, anxiety, and irritability.

将来の方向性

There are a number of potential future directions for research involving methylphenidate. These include further study of its effects on Alzheimer's disease and Parkinson's disease, as well as its potential use in the treatment of depression, obesity, and cognitive enhancement. In addition, further study of its biochemical and physiological effects is needed to better understand how it works and how it can be used to treat various conditions. Finally, research into the long-term effects of methylphenidate is needed to ensure its safe and effective use.

合成法

Methylphenidate is synthesized from the reaction of benzyl methyl ketone and 2-chloro-N-methyl-phenethylamine. This reaction is catalyzed by a strong base, such as sodium hydroxide. The reaction produces a mixture of the two enantiomers, which are then separated by chiral chromatography. The resulting product is a racemic mixture of the two enantiomers, which are then combined in a 1:1 ratio to produce the final product.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine' involves the reaction of 4-[(methylamino)methyl]benzaldehyde with prop-2-en-1-amine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the alkylation of the amine group with methyl iodide.", "Starting Materials": [ "4-[(methylamino)methyl]benzaldehyde", "prop-2-en-1-amine", "sodium borohydride", "methyl iodide" ], "Reaction": [ "Step 1: Reaction of 4-[(methylamino)methyl]benzaldehyde with prop-2-en-1-amine in the presence of a catalyst to form an imine.", "Step 2: Reduction of the imine with sodium borohydride to form the corresponding amine.", "Step 3: Alkylation of the amine group with methyl iodide to form the final product, methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine." ] }

CAS番号

1553970-54-9

製品名

methyl({4-[(methylamino)methyl]phenyl}methyl)(prop-2-en-1-yl)amine

分子式

C13H20N2

分子量

204.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。